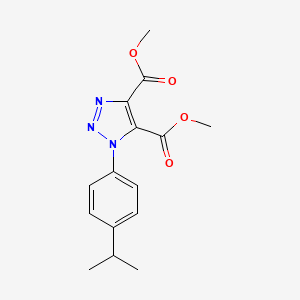

dimethyl 1-(4-isopropylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

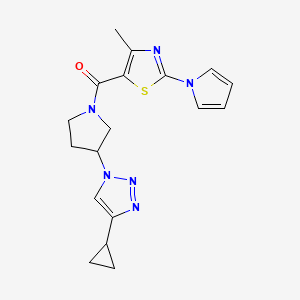

“Dimethyl 1-(4-isopropylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a phenyl group (a ring of six carbon atoms, similar to benzene) with an isopropyl group attached, and two carboxylate groups attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and carboxylate groups would all contribute to the overall structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Applications De Recherche Scientifique

Molecular Chemistry and Complex Formation

Triazole compounds are known for their unique properties in forming complexes and their equilibrium behaviors. For instance, Toda et al. (1988) demonstrated how 1,2,3-triazoles engage in complex formation to isolate specific isomers from equilibrium mixtures, highlighting the compound's role in molecular chemistry and structural analysis Toda et al., 1988.

Catalysis and Synthetic Applications

Triazole derivatives serve as catalysts and intermediates in organic synthesis, offering pathways to various chemical compounds. Rasmussen et al. (2007) found that 1,2,3-triazoles, through ruthenium-catalyzed cycloaddition reactions, efficiently produce 1,5-disubstituted triazoles, underscoring their significance in catalytic processes and synthetic chemistry Rasmussen et al., 2007.

Luminescence and Sensing

Dimethylphenyl imidazole dicarboxylate-based compounds, closely related to the core structure of interest, have been utilized in the development of luminescent materials. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with potential applications in fluorescence sensing, illustrating the role of triazole derivatives in creating materials with specific luminescent properties Shi et al., 2015.

Green Chemistry and Environmental Applications

Karami et al. (2015) presented a novel one-pot method for synthesizing triazolopyrimidinedicarboxylates using silica sodium carbonate, showcasing the compound's utility in environmentally benign procedures. This method emphasizes the importance of triazole derivatives in promoting greener synthetic routes Karami et al., 2015.

Antimicrobial and Biological Studies

Although excluding drug-related information, it's noteworthy to mention the broader scope of triazole compounds in biological applications. Aouad (2016) explored the synthesis and antimicrobial screening of novel thioglycosides and acyclonucleoside analogs carrying 1,2,3-triazole and 1,3,4-oxadiazole moieties, demonstrating the potential of triazole derivatives in developing new antimicrobial agents Aouad, 2016.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-9(2)10-5-7-11(8-6-10)18-13(15(20)22-4)12(16-17-18)14(19)21-3/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIJUPLLKHZOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2984717.png)

![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)

![2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2984720.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2984736.png)